molecular formula C27H27N3O2S B2733780 4-(4-Benzylpiperazin-1-yl)-3-tosylquinoline CAS No. 866847-50-9

4-(4-Benzylpiperazin-1-yl)-3-tosylquinoline

Numéro de catalogue B2733780
Numéro CAS: 866847-50-9
Poids moléculaire: 457.59
Clé InChI: SEIXYLKFVCGARR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While the exact synthesis process for “4-(4-Benzylpiperazin-1-yl)-3-tosylquinoline” is not directly available, related compounds have been synthesized through various methods. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

One area of research has involved the synthesis of novel derivatives of similar compounds to explore their binding affinity and functional activity at specific receptors, such as 5-HT1A and 5-HT2A receptors. For example, novel derivatives of 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one, and 1,3-benzoxazolin-2,4-dione arylpiperazine have been synthesized to study the effect of spacer elongation on their binding affinity and in vivo functional activity. These studies aim to identify potential therapeutic applications by modifying the chemical structure to enhance receptor affinity and selectivity (Mokrosz et al., 1999).

Antiproliferative Agents

Another application is in the development of antiproliferative agents, where compounds like 4-anilinoquinazoline derivatives have been designed and synthesized as potential anti-cancer agents. The mechanism of anticancer activity was explored through molecular docking into the active site of specific targets, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), to demonstrate comparable binding modes of certain compounds to known inhibitors. This research contributes to the discovery of new therapeutic agents against cancer by identifying compounds with potent inhibitory activity (Yassen et al., 2014).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of new derivatives have also been explored for their potential anticonvulsant activities. Studies on novel series of dihydroisoquinolin and other heterocycle derivatives have been conducted to evaluate their efficacy using various tests, revealing compounds with significant anticonvulsant activity and safety profiles. These findings open avenues for the development of new anticonvulsant therapies (Zhang et al., 2016).

Aggregation Enhanced Emission

Research on the photophysical properties of compounds structurally related to "4-(4-Benzylpiperazin-1-yl)-3-tosylquinoline" has led to the discovery of materials with aggregation-enhanced emission characteristics. These materials find applications in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and bioimaging agents, demonstrating the versatility of such compounds in both scientific research and technological applications (Srivastava et al., 2016).

Propriétés

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-21-11-13-23(14-12-21)33(31,32)26-19-28-25-10-6-5-9-24(25)27(26)30-17-15-29(16-18-30)20-22-7-3-2-4-8-22/h2-14,19H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIXYLKFVCGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.